An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7)
An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, comprising a methylated imidazole ring and a reactive aldehyde group, make it a valuable precursor for the synthesis of a wide range of derivatives, including Schiff bases and complex ligands. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and key applications of 1-Methyl-1H-imidazole-2-carbaldehyde, with a focus on its potential role in drug discovery, particularly as a scaffold for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Detailed experimental protocols and data are presented to facilitate its use in research and development.
Chemical and Physical Properties
1-Methyl-1H-imidazole-2-carbaldehyde is a solid at room temperature with a low melting point. It is soluble in water and common organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13750-81-7 | [2][3] |
| Molecular Formula | C₅H₆N₂O | [2][3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Melting Point | 36-39 °C | [3] |
| Boiling Point | 70-74 °C at 1 mmHg | [3] |
| Appearance | Clear colorless to yellow liquid or solid | [1] |
| InChI Key | UEBFLTZXUXZPJO-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1n(C)cnc1 | [1] |
Spectroscopic Data
The structural identity of 1-Methyl-1H-imidazole-2-carbaldehyde can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, fully assigned spectrum from a peer-reviewed publication was not identified in the literature search, typical chemical shifts for the protons and carbons of the 1-methyl-1H-imidazole-2-carbaldehyde moiety can be inferred from data on closely related compounds. The following table provides predicted and observed shifts for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | |||
| CHO | ~9.5-10.0 | s | - |
| H4 | ~7.0-7.5 | d | ~1.0-2.0 |
| H5 | ~7.0-7.5 | d | ~1.0-2.0 |
| N-CH₃ | ~3.8-4.2 | s | - |
| ¹³C NMR | |||
| C=O | ~180-185 | ||
| C2 | ~145-150 | ||
| C4 | ~125-130 | ||
| C5 | ~125-130 | ||
| N-CH₃ | ~33-37 |
Note: These are estimated values and should be confirmed by experimental data. A commercially available ¹³C NMR spectrum for this compound is noted in the SpectraBase database.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methyl-1H-imidazole-2-carbaldehyde is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Data is available from the NIST WebBook.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~1680-1700 | C=O stretching (aldehyde) |
| ~2820 and ~2720 | C-H stretching (aldehyde) |
| ~1500-1600 | C=N and C=C stretching (imidazole ring) |
| ~3100-3150 | C-H stretching (aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Methyl-1H-imidazole-2-carbaldehyde would be expected to show a molecular ion peak (M⁺) at m/z = 110, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the formyl group (CHO) and other characteristic cleavages of the imidazole ring. Mass spectral data is available in the NIST Chemistry WebBook.[3]
Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde was not found in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-methylation of imidazoles and the formylation of the imidazole ring. One common approach involves the N-methylation of the readily available imidazole-2-carboxaldehyde.
Proposed Experimental Protocol: N-methylation of Imidazole-2-carboxaldehyde
This protocol is adapted from general procedures for the N-alkylation of imidazoles.[5]
Materials:
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Imidazole-2-carboxaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Round-bottom flask with a magnetic stirrer
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Ice bath
-
Standard workup and purification apparatus
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.
-
To the resulting sodium salt solution, add methyl iodide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 1-Methyl-1H-imidazole-2-carbaldehyde by vacuum distillation or column chromatography on silica gel.
Applications in Organic Synthesis
1-Methyl-1H-imidazole-2-carbaldehyde is a valuable intermediate for the synthesis of more complex molecules, particularly Schiff bases and tripodal ligands.[3]
Synthesis of Schiff Bases
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are of interest in coordination chemistry and as potential biologically active compounds.
Caption: A typical workflow for an in vitro PTP1B inhibition assay.
Safety Information
1-Methyl-1H-imidazole-2-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
General Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.
-
Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methyl-1H-imidazole-2-carbaldehyde is a reactive and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its utility in the construction of Schiff bases and tripodal ligands provides access to a diverse range of molecular architectures for applications in catalysis and materials science. Furthermore, the imidazole core suggests its potential as a scaffold for the development of novel therapeutic agents, such as PTP1B inhibitors for the treatment of metabolic diseases. This guide provides foundational data and experimental frameworks to encourage and facilitate further research and application of this valuable compound.
